1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl moiety
Preparation Methods
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols under catalytic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like thionyl chloride (SOCl2) to activate the carboxylic acid precursor.
Attachment of the Benzenesulfonyl Moiety: The benzenesulfonyl group is typically introduced through sulfonylation reactions, using reagents such as benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) and various reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as an antiviral agent.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Known for its antiviral properties.
Pyrrolidine derivatives: These compounds share structural similarities and are also used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNFNWHQXIZSBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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